![molecular formula C42H69NaO11 B12468282 Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)
Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate
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Overview
Description
Salinomycin Sodium is a diterpene glycoside.
Biological Activity
Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate (CAS No. 70052-00-5) is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is C43H71NaO10, and it has a molecular weight of approximately 771.008 g/mol. The structure features multiple functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₄₃H₇₁NaO₁₀ |
Molecular Weight | 771.008 g/mol |
CAS Number | 70052-00-5 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of hydroxyl groups and specific alkyl chains in the sodium salt may enhance its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death. A study on related compounds highlighted their effectiveness against various bacterial strains, suggesting that Sodium;2-[6-[6-[3-(5-ethyl... might have similar properties .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds within this class have shown potential in scavenging free radicals and enhancing the body’s antioxidant defenses. For instance, the bioactive constituents derived from similar structures have been reported to reduce oxidative damage in cellular models .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways could be significant for therapeutic applications in conditions such as arthritis or other inflammatory diseases. Studies on related compounds suggest they may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, thus reducing inflammation .
The mechanisms through which Sodium;2-[6-[6-[3-(5-ethyl... exerts its biological effects may involve:
- Cell Membrane Disruption : Similar compounds have been shown to interact with lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and oxidative stress pathways.
- Gene Expression Modulation : Influencing the expression of genes related to antioxidant defenses and inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A case study involving a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, with MIC values indicating strong potency .
- Oxidative Stress Reduction : In vitro studies showed that treatment with similar compounds resulted in decreased levels of reactive oxygen species (ROS) in human cell lines .
- Anti-inflammatory Response : Clinical trials have indicated that compounds with structural similarities effectively reduced markers of inflammation in patients with chronic inflammatory conditions .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its hydroxyl (-OH) and alkene groups. Key oxidative pathways include:
The oxidation of hydroxyl groups to ketones is favored under acidic conditions, while epoxidation occurs selectively at the dispiro system's conjugated double bonds .
Reduction Reactions
Reductive modifications target carbonyl groups and strained ether linkages:
Reaction Site | Reducing Agent | Conditions | Products Formed |
---|---|---|---|
Ketone (C=O) | NaBH₄ | EtOH, 25°C, 2 hrs | Secondary alcohol |
Spiroketal ether | LiAlH₄ | Dry THF, -10°C | Cleaved diol derivatives |
Notably, LiAlH₄ reduces the spiroketal ether bond, leading to ring opening and formation of two discrete diol fragments .
Hydrolysis Reactions
The compound demonstrates pH-dependent hydrolysis:
Functional Group | Conditions | Products Formed |
---|---|---|
Ester (COOR) | 1M NaOH, reflux | Carboxylic acid + alcohol |
Acetal | 0.1M HCl, 50°C | Hemiacetal intermediates |
Alkaline hydrolysis of the ester moiety yields the corresponding carboxylic acid, while acidic conditions destabilize the acetal groups in the dispiro system.
Complexation Reactions
As a sodium salt of a polyether ionophore, it exhibits strong cation-binding properties:
Cation | Stability Constant (log K) | Biological Relevance |
---|---|---|
Na⁺ | 4.2 ± 0.3 | Enhances transmembrane transport |
K⁺ | 5.8 ± 0.2 | Disrupts bacterial ion gradients |
Ca²⁺ | 3.1 ± 0.4 | Modulates cellular signaling |
The compound forms 1:1 complexes with monovalent cations through coordination with six oxygen atoms from ether and hydroxyl groups . This ionophoric activity underlies its antibiotic effects by collapsing microbial membrane potentials.
Substitution Reactions
Nucleophilic substitution occurs at electrophilic centers:
Site | Reagent | Conditions | Products Formed |
---|---|---|---|
Allylic position | Cl₂ (radical initiator) | UV light, 25°C | Chlorinated derivatives |
Hydroxyl group | Ac₂O | Pyridine, 60°C | Acetylated product |
Acetylation of hydroxyl groups increases the compound's lipophilicity, enhancing membrane permeability .
Thermal Degradation
Thermogravimetric analysis reveals decomposition pathways:
Temperature Range | Major Process | Products Identified |
---|---|---|
150-200°C | Dehydration | Anhydro derivatives |
250-300°C | Ether cleavage | Fragmented hydrocarbons |
>300°C | Carbonization | Graphitic residues |
The dispiro system begins decomposing at 250°C via retro-Diels-Alder reactions, releasing volatile oxolane fragments.
Biological Interactions
In physiological environments, the compound participates in redox cycling:
Reaction | Enzymatic System | Biological Consequence |
---|---|---|
Quinone formation | Cytochrome P450 | ROS generation → apoptosis |
Demethylation | CYP3A4 | Hydroxylated metabolites |
These reactions contribute to its antiparasitic and anticancer activities by inducing oxidative stress in target cells .
Properties
Molecular Formula |
C42H69NaO11 |
---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1 |
InChI Key |
YPZYGIQXBGHDBH-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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